[1,8]Naphthyridin-3-yl-methanol
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Overview
Description
[1,8]Naphthyridin-3-yl-methanol is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,8]Naphthyridin-3-yl-methanol can be achieved through various methods. One common approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol using a water-soluble iridium catalyst under an air atmosphere. This method yields the desired product in 62-88% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
[1,8]Naphthyridin-3-yl-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
[1,8]Naphthyridin-3-yl-methanol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives have shown potential as inhibitors of various biological targets, making it useful in drug discovery and development.
Mechanism of Action
The mechanism of action of [1,8]Naphthyridin-3-yl-methanol and its derivatives often involves interaction with specific molecular targets. For example, some derivatives can intercalate with DNA, inhibiting DNA replication and transcription, which leads to the suppression of cancer cell growth . Other derivatives may inhibit enzymes or receptors involved in various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,8-Naphthyridine-3-carbonitrile
- 2,7-Dimethyl-1,8-naphthyridine
- 4-Hydroxy-2,7-dimethyl-1,8-naphthyridine
Uniqueness
[1,8]Naphthyridin-3-yl-methanol is unique due to its specific functional group (hydroxyl group) at the 3-position, which allows for a wide range of chemical modifications and applications. This functional group can be easily transformed into other functional groups, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H8N2O |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
1,8-naphthyridin-3-ylmethanol |
InChI |
InChI=1S/C9H8N2O/c12-6-7-4-8-2-1-3-10-9(8)11-5-7/h1-5,12H,6H2 |
InChI Key |
UFXILSNBECRSAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN=C2N=C1)CO |
Origin of Product |
United States |
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